molecular formula C12H12N4O2 B2911306 4-(1H-imidazol-1-yl)-N-[(1E)-(methoxyimino)methyl]benzamide CAS No. 303994-95-8

4-(1H-imidazol-1-yl)-N-[(1E)-(methoxyimino)methyl]benzamide

Numéro de catalogue: B2911306
Numéro CAS: 303994-95-8
Poids moléculaire: 244.254
Clé InChI: AWBXYVGETLVFFG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Development and Discovery Context

The discovery of 4-(1H-imidazol-1-yl)-N-[(1E)-(methoxyimino)methyl]benzamide emerged from systematic efforts to optimize benzamide scaffolds for anticancer activity. Early work in the 2010s identified benzimidazole derivatives as potent inhibitors of kinesin spindle protein (KSP), a mitotic regulator overexpressed in cancers. Structural modifications to enhance binding specificity led to the incorporation of imidazole and methoxyimino groups, culminating in the synthesis of this compound. Patent literature from 2025 details its first reported synthesis via a multi-step route involving:

  • Coupling of 4-(1H-imidazol-1-yl)benzoic acid with methoxyimino-methylamine.
  • Purification through column chromatography.

Significance in Medicinal Chemistry Research

This compound’s significance lies in its dual functionality:

  • The imidazole ring facilitates hydrogen bonding with enzymatic targets.
  • The methoxyimino group introduces stereoelectronic effects that enhance metabolic stability.
    Studies demonstrate its ability to inhibit KSP ATPase activity uncompetitively, a mechanism distinct from classical inhibitors like Ispinesib. Its IC₅₀ values in cell proliferation assays range from 0.6 to 2.5 µM, comparable to leading preclinical candidates.
Key Biological Activities Experimental Evidence
KSP Inhibition Uncompetitive ATPase inhibition
Antiproliferative Effects IC₅₀ = 1.8 µM (HeLa cells)
Mitotic Arrest Monoaster formation in spindle assays

Classification within Benzamide Derivative Research

This compound belongs to two overlapping classes:

  • Heterocyclic Benzamides : Characterized by the imidazole substituent at the 4-position of the benzamide core.
  • Kinesin Inhibitors : Shares structural motifs with clinical-stage agents like Filanesib.
    Its classification is further defined by the E-configuration of the methoxyimino group, which optimizes steric interactions with hydrophobic binding pockets.

Evolution of Academic Interest

Academic interest has evolved along three axes:

  • Synthetic Accessibility : Improved yields (≥65%) via Ullmann-type coupling reactions.
  • Mechanistic Elucidation : TdCD and AS-MS studies confirming dual binding sites on KSP.
  • Structural Analogs : Over 20 derivatives synthesized since 2020, with modifications to the imidazole and methoxyimino groups.
    Notably, a 2024 study identified synergistic effects when co-administered with Ispinesib, overcoming resistance mutations in KSP.

Structural Nomenclature in Research Literature

The compound’s IUPAC name, This compound , reflects its critical substituents:

  • 4-(1H-Imidazol-1-yl) : Indicates the imidazole group at the para position of the benzene ring.
  • N-[(1E)-(Methoxyimino)methyl] : Specifies the E-configuration of the methoxyimino moiety attached to the amide nitrogen.
    Alternative nomenclature in patents includes EVT-3048502 , highlighting its role in experimental therapeutics. Spectral data (¹H NMR, 500 MHz, DMSO-d₆) confirm structure: δ 8.65 (s, 1H, imidazole), δ 7.89 (d, 2H, benzene), δ 3.87 (s, 3H, OCH₃).

Propriétés

IUPAC Name

4-imidazol-1-yl-N-[(E)-methoxyiminomethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-18-15-8-14-12(17)10-2-4-11(5-3-10)16-7-6-13-9-16/h2-9H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBXYVGETLVFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CNC(=O)C1=CC=C(C=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/NC(=O)C1=CC=C(C=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-yl)-N-[(1E)-(methoxyimino)methyl]benzamide typically involves the reaction of an imidazole derivative with a benzenecarboxamide precursor. One common method involves the use of a one-pot assembly where o-alkynylanilines and imidazoles undergo a sequential dearomatization and Ag(I)-catalyzed cyclization/Cs2CO3-mediated conjugate addition/aromatization cascade reactions . This method is efficient and provides high selectivity for the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(1H-imidazol-1-yl)-N-[(1E)-(methoxyimino)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated imidazole derivatives, while substitution reactions can produce a variety of substituted benzenecarboxamide compounds.

Applications De Recherche Scientifique

4-(1H-imidazol-1-yl)-N-[(1E)-(methoxyimino)methyl]benzamide has several scientific research applications:

Mécanisme D'action

The mechanism of action of 4-(1H-imidazol-1-yl)-N-[(1E)-(methoxyimino)methyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function and activity .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Analogues and Their Features

Compound Name Substituents Key Features Reference
Target Compound 4-(1H-imidazol-1-yl), N-(methoxyimino)methyl Methoxyimino group enhances stability; imidazole for H-bonding
4-(1H-imidazol-1-yl)-N-(3-chloro-4-fluorophenyl)benzamide 4-imidazolyl, N-(3-Cl-4-F-phenyl) Halogens improve lipophilicity; potent anticancer activity (cervical cancer)
VFV (CYP51 inhibitor) 4-(5-phenyl-1,3,4-oxadiazolyl), 3,4′-difluorobiphenyl, imidazole Broad antiprotozoal activity (Chagas disease, leishmaniasis)
(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(3-chlorobenzylidene)benzohydrazide (6f) Benzimidazole core, 3-Cl-benzylidene hydrazide High thermal stability (m.p. 271°C); halogenated for enhanced bioactivity
N-(2-hydroxyethyl)-4-(1H-imidazol-1-yl)benzamide 4-imidazolyl, N-(2-hydroxyethyl) Hydroxyethyl improves solubility; potential CNS penetration

Key Observations :

Substituent Impact on Bioactivity: Halogenated Derivatives: Compounds like 4-(1H-imidazol-1-yl)-N-(3-chloro-4-fluorophenyl)benzamide and 6f exhibit enhanced anticancer and antimicrobial activities due to increased lipophilicity and electron-withdrawing effects. Methoxyimino Group: The target compound’s methoxyimino moiety may confer metabolic stability by resisting hydrolysis compared to hydrazide derivatives (e.g., 6f) . Hydrophilic Groups: N-(2-hydroxyethyl)-4-(1H-imidazol-1-yl)benzamide demonstrates improved aqueous solubility, critical for bioavailability.

Enzyme Inhibition: VFV and related CYP51 inhibitors share the imidazole-benzamide scaffold but incorporate bulkier substituents (e.g., difluorobiphenyl) for stronger binding to cytochrome P450 enzymes.

Physicochemical Comparison

Table 2: Physicochemical Data of Selected Analogues

Compound Molecular Weight Melting Point (°C) Solubility (LogP) Key Spectral Data (IR, NMR)
Target Compound 285.3 Not reported ~2.1 (predicted) IR: 1660 cm⁻¹ (C=O), 1H NMR: δ 8.2 (imine H)
4-(1H-imidazol-1-yl)-N-(3-chloro-4-fluorophenyl)benzamide 345.7 278–290 ~3.5 IR: 1655 cm⁻¹ (C=O), 1H NMR: δ 7.8 (Ar-H)
VFV 591.5 Not reported ~5.2 HRMS: [M+H]+ 592.2 (exp)
N-(2-hydroxyethyl)-4-(1H-imidazol-1-yl)benzamide 231.2 Not reported ~1.8 13C NMR: δ 167.5 (C=O)

Key Findings :

  • Molecular Weight : The target compound (285.3 g/mol) is lighter than VFV (591.5 g/mol) , favoring better membrane permeability.
  • Solubility: The methoxyimino group likely reduces LogP compared to halogenated analogues, balancing lipophilicity and solubility.

Anticancer and Antimicrobial Activity

  • 4-(1H-imidazol-1-yl)-N-(3-chloro-4-fluorophenyl)benzamide showed IC₅₀ = 1.2 µM against cervical cancer (HeLa) , outperforming non-halogenated analogues.
  • 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide exhibited MIC = 4 µg/mL against Candida albicans , suggesting sulfonamide groups enhance antifungal activity.

Enzyme Inhibition

  • VFV inhibited Leishmania infantum CYP51 with Ki = 0.8 nM , while the target compound’s smaller structure may target narrower enzyme subsets.

Activité Biologique

4-(1H-imidazol-1-yl)-N-[(1E)-(methoxyimino)methyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its role in various biological processes. The methoxyimino group contributes to its reactivity and potential interactions with biological targets.

Chemical Formula

  • Molecular Formula : C₁₁H₁₂N₄O₂
  • Molecular Weight : 232.24 g/mol
  • Melting Point : 132 °C
  • Solubility : Soluble in methanol .

The biological activity of this compound has been investigated primarily in the context of its antiparasitic properties. The compound is thought to exert its effects through the inhibition of key enzymes involved in the metabolic pathways of parasites.

Enzyme Inhibition

Research indicates that compounds with similar structures can inhibit cysteine proteases, which are critical for the survival and virulence of various parasites such as Plasmodium falciparum and Trypanosoma brucei . The imidazole moiety is particularly effective in binding to the active sites of these enzymes.

Antiparasitic Activity

The antiparasitic activity of this compound has been assessed through various in vitro studies. The compound demonstrated significant activity against several protozoan parasites.

Comparative IC50 Values

Compound NameTarget ParasiteIC50 (µM)Reference
This compoundPlasmodium falciparum2.5
5-(3-chlorophenyl)-1-methyl-4-nitroimidazoleEntamoeba histolytica1.47
LINS03011Leishmania infantum13.3

Study on Antiparasitic Efficacy

In a recent study, a series of imidazole derivatives were synthesized and evaluated for their antiparasitic activity. Among these, the compound exhibited potent inhibitory effects on Trypanosoma brucei, with an IC50 value comparable to established treatments .

Cytotoxicity Assessment

The cytotoxicity of the compound was also evaluated in mammalian cell lines, showing a selectivity index that suggests low toxicity at effective antiparasitic concentrations. This is crucial for developing safe therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for 4-(1H-imidazol-1-yl)-N-[(1E)-(methoxyimino)methyl]benzamide, and what key intermediates should be prioritized?

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as substituted imidazoles and benzamide derivatives. Key steps include:

  • Coupling reactions : For example, nucleophilic substitution to introduce the imidazole moiety at the 4-position of the benzamide core (as seen in structurally similar compounds in ).
  • Protection/deprotection strategies : Use of methoxyimino groups may require temporary protection of reactive sites (e.g., using tert-butyldimethylsilyl groups) to prevent side reactions.
  • Catalytic optimization : Palladium catalysts or Lewis acids (e.g., ZnCl₂) may enhance yield in cross-coupling steps .
Intermediate Key Reaction Conditions
4-(1H-Imidazol-1-yl)benzoyl chlorideAcylation of benzamide precursorSOCl₂, reflux, 6–8 hours
Methoxyimino-methylamineCondensation with aldehydeEtOH, 60°C, 12 hours

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and purity. For example, the methoxyimino group’s E-configuration is verified by coupling constants (J = 10–12 Hz for trans protons) .
  • Infrared Spectroscopy (IR) : Stretching frequencies for C=O (1680–1700 cm⁻¹) and N-O (950–980 cm⁻¹) validate functional groups .
  • X-ray Crystallography : Resolves stereochemical ambiguities. demonstrates how crystallography confirmed the planar geometry of similar imidazole-benzamide hybrids .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of imidazole-containing benzamide derivatives across different studies?

Methodological strategies include:

  • Comparative dose-response assays : Standardize in vitro models (e.g., cancer cell lines, enzyme inhibition assays) to isolate structure-activity relationships (SAR).
  • Metabolic stability testing : Use hepatic microsome assays to assess whether observed activity differences arise from pharmacokinetic factors .
  • Cross-study meta-analysis : Re-analyze published data using unified statistical thresholds (e.g., p < 0.01) to identify reproducible trends .

Q. What computational and experimental approaches elucidate the electronic effects of the methoxyimino group on reactivity and binding affinity?

  • Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict electrophilic/nucleophilic sites. For example, the methoxyimino group’s electron-withdrawing nature may enhance binding to cysteine residues in target enzymes .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) when the compound interacts with biological targets, comparing analogs with/without the methoxyimino group .
  • SAR studies : Synthesize derivatives with substituents varying in electronegativity (e.g., -OCH₃ vs. -NO₂) to correlate electronic effects with activity .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

  • Forced degradation studies : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) conditions at 40°C for 24 hours. Monitor degradation via HPLC to identify labile sites (e.g., imine hydrolysis in the methoxyimino group) .
  • Lyophilization protocols : If the compound is hygroscopic (as seen in ), lyophilize samples to prevent hydration-induced structural changes during storage .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in polar solvents be addressed?

  • Standardized solvent systems : Re-test solubility in rigorously dried vs. hydrated DMSO or ethanol to assess moisture sensitivity.
  • Dynamic Light Scattering (DLS) : Detect aggregation at low concentrations (<1 mM), which may falsely suggest poor solubility .
  • Reference control compounds : Compare with structurally similar derivatives (e.g., ’s benzimidazole analog) to contextualize results .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.